molecular formula C21H22N2O2 B2500233 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione CAS No. 565192-27-0

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione

Cat. No.: B2500233
CAS No.: 565192-27-0
M. Wt: 334.419
InChI Key: WADSRGWSNLQNNM-UHFFFAOYSA-N
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Description

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and antimicrobial properties.

    Medicine: Investigated for its potential use in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit microbial growth, and interact with enzymes involved in oxidative stress responses. These interactions contribute to its neuroprotective and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    Quinoline: An oxidized form with distinct chemical properties.

    Dihydroisoquinoline: A reduced form with different reactivity.

Uniqueness

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is unique due to its dual isoquinoline moieties, which enhance its biological activity and provide a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

1,3-bis(3,4-dihydro-1H-isoquinolin-2-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(22-11-9-16-5-1-3-7-18(16)14-22)13-21(25)23-12-10-17-6-2-4-8-19(17)15-23/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSRGWSNLQNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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